molecular formula C14H14N2O B1633601 N-(Phenyl-pyridin-3-yl-methyl)-acetamide

N-(Phenyl-pyridin-3-yl-methyl)-acetamide

Cat. No.: B1633601
M. Wt: 226.27 g/mol
InChI Key: HABUOKHHUUMQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Phenyl-pyridin-3-yl-methyl)-acetamide is an acetamide derivative featuring a methyl group attached to the nitrogen atom, which is further substituted with both a phenyl and a pyridin-3-yl group.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-[phenyl(pyridin-3-yl)methyl]acetamide

InChI

InChI=1S/C14H14N2O/c1-11(17)16-14(12-6-3-2-4-7-12)13-8-5-9-15-10-13/h2-10,14H,1H3,(H,16,17)

InChI Key

HABUOKHHUUMQPB-UHFFFAOYSA-N

SMILES

CC(=O)NC(C1=CC=CC=C1)C2=CN=CC=C2

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: Compounds like N-(6-Trifluoromethylpyridin-3-yl)acetamide () exhibit increased lipophilicity and metabolic stability due to the CF₃ group, which may enhance blood-brain barrier penetration compared to the target compound . Planarity vs.

Synthetic Accessibility :

  • The target compound may be synthesized via reductive amination, as demonstrated for N-[(5-Chloro-3-pyridyl)methyl]-4-(3-pyridyl)aniline (), using benzaldehyde and pyridine-3-carbaldehyde as precursors .

Biological Implications :

  • Pyridyl-containing analogs (e.g., ) are often explored as kinase inhibitors or enzyme modulators due to their ability to form hydrogen bonds. The dual aromatic system in the target compound could offer superior binding affinity in such applications .

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